5-(3,4-Difluorophenyl)pyridin-2-amine
Description
5-(3,4-Difluorophenyl)pyridin-2-amine is a pyridine derivative featuring a 2-aminopyridine core substituted with a 3,4-difluorophenyl group at the 5-position.
Properties
IUPAC Name |
5-(3,4-difluorophenyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2/c12-9-3-1-7(5-10(9)13)8-2-4-11(14)15-6-8/h1-6H,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNZAUWUPLJYOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C=C2)N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Difluorophenyl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-difluoroaniline and 2-chloropyridine.
Nucleophilic Substitution: The 3,4-difluoroaniline undergoes a nucleophilic substitution reaction with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Difluorophenyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
5-(3,4-Difluorophenyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and receptor binding.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(3,4-Difluorophenyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the pyridine ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pharmacological Activity
Halogenated Phenyl Derivatives
- 5-(3,4-Dichlorophenyl)pyridin-2-amine :
Substitution with chlorine atoms increases lipophilicity and electron-withdrawing effects compared to fluorine. The dichloro analog is classified as harmful by inhalation, skin contact, or ingestion, suggesting higher toxicity than its difluoro counterpart . - Oxadiazole Analogs (e.g., 1c, 1f, 1g): Compounds like N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1c) and N-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1g) demonstrated selective anticancer activity against HOP-92 (non-small cell lung cancer) at 10 µM.
Fluorinated Derivatives in Approved Drugs
- Pexidartinib Hydrochloride :
This TGCT treatment drug contains a pyridin-2-amine core with trifluoromethyl and chloro substituents. The trifluoromethyl group enhances metabolic stability and target affinity, while the difluorophenyl group in 5-(3,4-Difluorophenyl)pyridin-2-amine may offer a balance between lipophilicity and reduced toxicity .
Electronic and Steric Modifications
- 5-Fluoro-3-iodopyridin-2-amine :
The iodine atom introduces steric bulk and polarizability, which may hinder membrane permeability compared to the smaller fluorine atoms in this compound. This highlights fluorine’s advantage in maintaining compact molecular geometry . - 3,6-Dichloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine: Multiple electron-withdrawing groups (Cl, NO₂, CF₃) increase reactivity but may also elevate toxicity, as seen in its hazardous classification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
